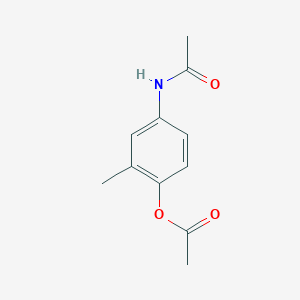
4-Acetamido-2-methylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylphenyl acetate typically involves the acetylation of 2-amino-4-methylphenol with acetic anhydride . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product .
Industrial Production Methods: the general approach would likely involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamido-2-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetamido-2-methylphenyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity . The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Acetamido-4-methylphenol: Similar structure but lacks the acetate group.
4-Acetamido-2-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
2-Acetamido-4-methylphenyl acetate: The compound itself.
Uniqueness: 4-Acetamido-2-methylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of an acetylamino group and an acetate ester makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Numéro CAS |
46420-19-3 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(4-acetamido-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(12-8(2)13)4-5-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
CJWGHQUZDOJSMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


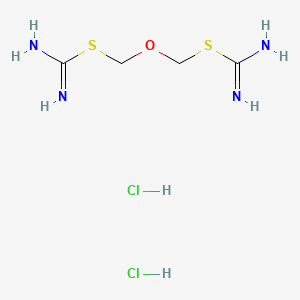
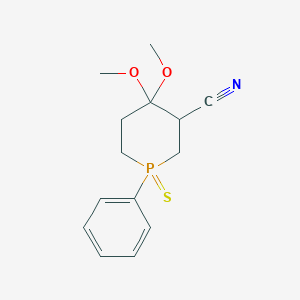


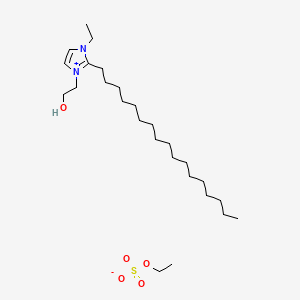
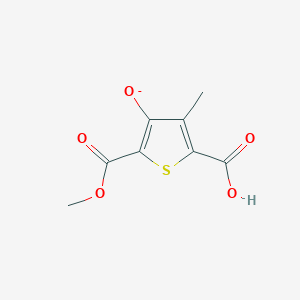
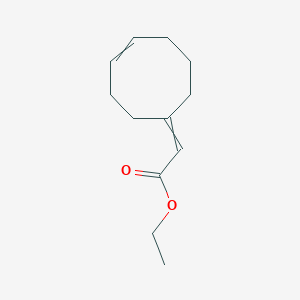

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
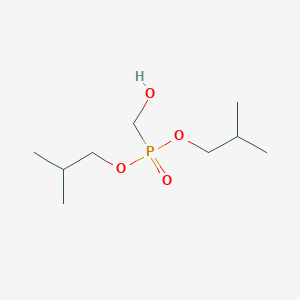
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)


![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
